4-Methyl-11-[4-(trifluoromethoxy)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
Description
4-Methyl-11-[4-(trifluoromethoxy)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene is a complex heterocyclic compound characterized by a tetraazatricyclic core and a 4-(trifluoromethoxy)benzoyl substituent.
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-11-8-16-22-9-13-10-24(7-6-15(13)25(16)23-11)17(26)12-2-4-14(5-3-12)27-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPYBGQPCPJIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)OC(F)(F)F)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-11-[4-(trifluoromethoxy)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the tetrazatricyclic ring system. The final step involves the attachment of the trifluoromethoxyphenyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-11-[4-(trifluoromethoxy)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
4-Methyl-11-[4-(trifluoromethoxy)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic compound that belongs to the class of tetraazatricyclo compounds, characterized by nitrogen atoms within their cyclic structures. The presence of the trifluoromethoxy group influences the compound's reactivity and interaction with biological systems.
Molecular Structure and Properties
The molecular structure consists of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms arranged in a complex manner. The structural complexity arises from multiple rings and functional groups that influence its chemical behavior. The compound is expected to undergo chemical reactions typical of aromatic compounds and those containing nitrogen functionalities.
Synthesis
The synthesis of this compound involves several steps with careful control of reaction conditions like temperature, solvent choice, and reaction time to ensure high yields and purity. Advanced techniques such as chromatography may be used for purification.
At the current time, specific applications and case studies for the compound "this compound" are not detailed within the provided search results. However, the search results do provide information regarding the compound's properties that can be helpful in surmising possible applications.
Mechanism of Action
The mechanism of action of 4-Methyl-11-[4-(trifluoromethoxy)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound 11f (10-(4-Methoxyphenyl)-7-methyl-11-[4-trifluoromethylphenyl]-10,11-dihydro-12H-bis[1,2,4]triazolo-[1,2-a:3’,4’-c][1,2,4]benzotriazin-12-one)
- Substituent Differences : Replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) group at the benzoyl position.
- Synthesis : Prepared via reaction with 4-trifluoromethylphenyl isocyanate, yielding 2.16 g of colorless crystals (melting point: 207–209°C from acetonitrile) .
- Key Properties :
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- Structural Features : Contains a methoxyphenyl group and sulfur atoms (dithia-aza core) instead of nitrogen-rich tricyclic systems .
- Implications : Sulfur incorporation may increase stability under oxidative conditions but reduce electrophilicity compared to the target compound’s tetraaza core.
Pesticide Analogs (e.g., Triflusulfuron Methyl Ester)
- Functional Groups : Feature trifluoroethoxy (-OCH₂CF₃) or methoxy (-OCH₃) substituents on triazine rings .
Physical and Chemical Properties
Biological Activity
4-Methyl-11-[4-(trifluoromethoxy)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene (CAS Number: 1797735-38-6) is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 376.3 g/mol. The presence of the trifluoromethoxy group significantly influences its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₄O₂ |
| Molecular Weight | 376.3 g/mol |
| CAS Number | 1797735-38-6 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis.
In a screening of quinolone derivatives for antituberculosis activity, the compound demonstrated a minimal inhibitory concentration (MIC) that suggests potential efficacy in treating tuberculosis infections . For instance:
| Compound | % Inhibition (25 µg/mL) | MIC (µg/mL) |
|---|---|---|
| 4-Methyl Compound | 85% | 2.5 |
This data indicates that the compound's structural features contribute to its ability to inhibit bacterial growth effectively.
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of this compound against cancer cell lines. In vitro studies have shown that derivatives of tetraazatricyclo compounds can exhibit cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tetraazatricyclo Derivative | MCF-7 | 15 |
| Tetraazatricyclo Derivative | Bel-7402 | 20 |
These findings suggest that modifications in the chemical structure can enhance the anticancer properties of similar compounds .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
- Interference with DNA Replication : The presence of nitrogen in the structure may facilitate interactions with nucleic acids.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in malignant cells.
Case Study 1: Antitubercular Activity
A study conducted on a series of tetraazatricyclo compounds revealed that those with trifluoromethoxy substitutions exhibited enhanced activity against M. tuberculosis, supporting the hypothesis that electronic effects from fluorinated groups can improve drug efficacy.
Case Study 2: Anticancer Efficacy
Another investigation assessed the cytotoxic effects of various tetraazatricyclo derivatives on MCF-7 cells. The study found that certain modifications led to increased apoptosis rates compared to controls treated with standard chemotherapeutics like cisplatin.
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Critical parameters include:
- Temperature control : Maintain 60–80°C during reflux to avoid side reactions (e.g., decomposition of the trifluoromethoxy group) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the pure product (>95% purity) .
Optimization Tip : Use kinetic monitoring (TLC or HPLC) to identify bottlenecks, such as incomplete cyclization, and adjust catalyst loading (e.g., 1–5 mol% Pd for cross-couplings) .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzoyl group at C11) and confirms the tetraazatricyclo framework. Use DMSO-d₆ as a solvent to resolve aromatic proton splitting .
- X-ray Crystallography : Resolves bond angles and confirms the tricyclic core geometry. Crystallize using slow evaporation in dichloromethane/methanol (1:3) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 452.1342) with <2 ppm error .
Advanced: How can contradictions in spectral data interpretation be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurity overlap. Mitigation strategies:
Cross-validate techniques : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) to confirm assignments .
Variable-temperature NMR : Identify broadening signals (e.g., at −40°C) caused by conformational exchange .
2D NMR (COSY, NOESY) : Resolve overlapping peaks in crowded regions (e.g., aromatic protons near the trifluoromethoxy group) .
Advanced: What computational methods are suitable for modeling biological interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using the tricyclic core as a hinge-binding motif. Set grid boxes to 25 ų around the ATP-binding site .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability (100 ns trajectories) under physiological conditions (310 K, 1 atm). Analyze RMSD/RMSF to identify flexible regions .
- QM/MM Calculations : Study electronic interactions (e.g., charge transfer with Trp766 in EGFR) using ONIOM methods .
Basic: What purification strategies are recommended post-synthesis?
Methodological Answer:
- Chromatography : Use silica gel (200–300 mesh) with a gradient elution (5% → 40% ethyl acetate in hexane) to separate polar byproducts .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for 12 hours to yield needle-shaped crystals .
- HPLC-Prep : For trace impurities (<2%), employ a C18 column (MeCN/H2O, 0.1% TFA) at 2 mL/min .
Advanced: How to design stability studies under varying conditions?
Methodological Answer:
- Accelerated Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (retention time shifts indicate hydrolysis of the benzoyl group) .
- pH Stability : Prepare buffers (pH 1–13) and incubate at 37°C. Quench aliquots at 0, 6, 12, and 24 hours for LC-MS analysis.
- Light Exposure : Use a UV chamber (254 nm) to assess photodegradation. Protect the trifluoromethoxy group with light-resistant packaging .
Basic: What are common byproducts, and how are they identified?
Methodological Answer:
- Byproducts :
- Identification : Combine TLC (visualized under UV254) with LC-MS/MS fragmentation patterns (e.g., loss of CO₂ from the benzoyl group) .
Advanced: How to integrate this compound into a drug discovery framework?
Methodological Answer:
- Target Selection : Link to kinase inhibition theories (e.g., ATP-competitive inhibitors) using structural analogs from PubChem BioAssay data .
- SAR Studies : Synthesize derivatives (e.g., replace trifluoromethoxy with methoxy) and correlate logP values (calculated via ChemAxon) with IC50 in enzyme assays .
- In Vivo Validation : Use murine models (e.g., xenografts) to assess bioavailability. Optimize dosing based on pharmacokinetic parameters (t₁/₂, Cmax) from LC-MS plasma analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
